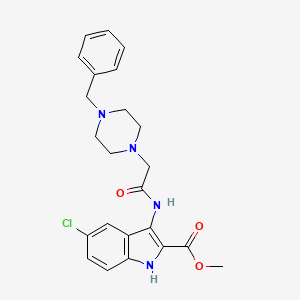![molecular formula C27H43F3O2 B12366913 (3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)
(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol is a complex organic molecule with significant potential in various scientific fields. Its structure includes multiple stereocenters and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of the trifluoro group: This step often involves the use of trifluoromethylation reagents under controlled conditions.
Hydroxylation and methylation: These functional groups are introduced through selective hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce double bonds.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could result in the removal of the hydroxyl group.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biology, the compound can be used to study the effects of fluorinated groups on biological activity. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.
Medicine
In medicine, the compound has potential as a drug candidate due to its complex structure and functional groups. It can be used to develop new treatments for various diseases, including cancer and metabolic disorders.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its trifluoromethyl group can impart stability and resistance to degradation, making it useful in the production of high-performance polymers and coatings.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydroxyl and methyl groups can modulate the compound’s activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
相似化合物的比较
Similar Compounds
- (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-{(2R,5R)-5-[(1R,2R)-2-methylcyclopropyl]-2-hexanyl}-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- (3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5,6-Dimethylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Uniqueness
The compound’s uniqueness lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable tool in scientific research and industrial applications.
属性
分子式 |
C27H43F3O2 |
|---|---|
分子量 |
456.6 g/mol |
IUPAC 名称 |
(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H43F3O2/c1-17(10-13-26(5,32)27(28,29)30)20-8-9-21-19-7-6-18-16-23(2,31)14-15-24(18,3)22(19)11-12-25(20,21)4/h6,17,19-22,31-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,25-,26-/m1/s1 |
InChI 键 |
BVBRUQYHUXKZMQ-DTVVCMMRSA-N |
手性 SMILES |
C[C@H](CC[C@](C)(C(F)(F)F)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@](C4)(C)O)C)C |
规范 SMILES |
CC(CCC(C)(C(F)(F)F)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
![sodium;3-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12366834.png)




![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)



![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)


